molecular formula C10H18F3I B2900697 1,1,1-Trifluoro-10-iododecane CAS No. 1965305-16-1

1,1,1-Trifluoro-10-iododecane

Cat. No. B2900697
CAS RN: 1965305-16-1
M. Wt: 322.154
InChI Key: AGGCAGYPPKVHQH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-10-iododecane, also known as TID, is a synthetic compound that belongs to the class of halogenated hydrocarbons. It is a colorless liquid that is widely used in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-10-iododecane involves the introduction of iodine or fluorine into a molecule. This introduction can lead to changes in the physical and chemical properties of the molecule. For example, the introduction of fluorine can increase the lipophilicity of a molecule, which can affect its solubility in certain solvents. The introduction of iodine can also affect the reactivity of a molecule, leading to changes in its chemical properties.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it is known that this compound can act as a halogenating agent in biological systems. This can lead to changes in the structure and function of proteins and other biomolecules. Additionally, this compound can be used to label biomolecules for imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1,1-Trifluoro-10-iododecane in lab experiments is its ability to introduce iodine or fluorine into a molecule. This can be useful in a variety of research applications, such as drug discovery and development. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity.
One of the main limitations of using this compound in lab experiments is its potential toxicity. This compound can be harmful if ingested or inhaled and should be handled with care. Additionally, this compound can be expensive to synthesize, which can be a limiting factor for some research applications.

Future Directions

There are several potential future directions for research involving 1,1,1-Trifluoro-10-iododecane. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in biological systems. Finally, this compound could be used in combination with other reagents to develop new and innovative research tools for studying biomolecules.
Conclusion
In conclusion, this compound is a synthetic compound that has several applications in scientific research. It can be used as a halogenating agent in organic synthesis reactions and as a nucleophilic fluorinating agent. This compound has the potential to introduce iodine or fluorine into a molecule, leading to changes in its physical and chemical properties. While this compound has several advantages for lab experiments, it also has limitations and potential toxicity concerns. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new synthetic methods and research tools.

Synthesis Methods

The synthesis of 1,1,1-Trifluoro-10-iododecane involves the reaction of 1,1,1-trifluoro-2-iodoethane with decylmagnesium bromide. This reaction yields this compound as a colorless liquid with a purity of over 95%. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1,1,1-Trifluoro-10-iododecane has several applications in scientific research. It is commonly used as a reagent in organic synthesis reactions. This compound can be used as a halogenating agent in reactions that require the introduction of iodine into a molecule. Additionally, this compound can be used as a nucleophilic fluorinating agent in reactions that require the introduction of fluorine into a molecule.

properties

IUPAC Name

1,1,1-trifluoro-10-iododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3I/c11-10(12,13)8-6-4-2-1-3-5-7-9-14/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGCAGYPPKVHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(F)(F)F)CCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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